1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine CAS 1780534-53-3 safety data sheet
1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine CAS 1780534-53-3 safety data sheet
As a Senior Application Scientist, I approach the handling, solubilization, and application of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS 1780534-53-3) through the lens of mechanistic chemistry and rigorous safety validation. This compound is not merely a chemical reagent; it is a highly specialized 4-azaindole derivative utilized extensively in advanced drug discovery.
This technical guide synthesizes structural analysis, mechanistic toxicology, and field-proven experimental protocols to ensure scientific integrity and personnel safety during laboratory workflows.
Structural Significance in Drug Discovery
The core scaffold of this compound is a 4-azaindole (pyrrolo[3,2-b]pyridine). Azaindoles are recognized as privileged structures in medicinal chemistry, particularly as kinase inhibitors, because they effectively mimic the adenine hinge-binding motif of ATP within the kinase active site[1].
The specific functionalization of this molecule dictates its utility and its handling requirements:
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N1-Methylation: The addition of a methyl group at the pyrrole nitrogen (N1) eliminates its ability to act as a hydrogen bond donor. This is a deliberate structural modification used to tune kinase selectivity, improve lipophilicity, and enhance cellular membrane permeability[2].
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C6-Amine: The primary amine at the 6-position provides a critical synthetic handle for further functionalization (e.g., amide coupling) or acts as a targeted hydrogen bond donor to specific amino acid residues in the kinase binding pocket[1].
Physicochemical Profiling & Quantitative Data
To design a self-validating experimental system, we must first understand the baseline physicochemical properties of the compound. The following table summarizes the quantitative data and the mechanistic causality behind its storage and handling requirements[3].
| Property | Value | Mechanistic Causality & Implication |
| Chemical Name | 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine | 4-Azaindole core dictates specific electronic distribution. |
| CAS Registry | 1780534-53-3 | Definitive identifier for hazard tracking and procurement. |
| Physical State | Solid | Prone to aerosolization; necessitates engineering controls. |
| Storage Temp | 2-8°C | Prevents thermal degradation and oxidation of the primary amine. |
| Light Sensitivity | Protect from light | Electron-rich azaindole core is susceptible to photolytic degradation. |
Mechanistic Toxicology and Hazard Profiling
According to the Globally Harmonized System (GHS), this compound presents specific acute hazards[3]. Understanding the why behind these hazards is critical for effective risk mitigation.
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H302 (Harmful if swallowed): The lipophilic nature of the methylated azaindole core allows for rapid gastrointestinal absorption, while the basic amine can disrupt local cellular pH gradients.
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H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine acts as a localized base. Upon contact with the moisture inherent in skin or ocular mucosa, it can cause localized saponification of lipid bilayers and protein denaturation.
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H335 (May cause respiratory irritation): As a solid powder, the compound can form micro-particulates. Inhalation introduces these basic particulates to the sensitive mucosal lining of the respiratory tract, triggering an inflammatory response.
Advanced Handling & Solubilization Protocol
To ensure the integrity of the compound and the safety of the operator, the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system where each step prevents the failure of the next.
Step-by-Step Methodology:
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Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at ambient temperature for 30 minutes.
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Causality: The primary amine is hygroscopic. Opening a cold vial introduces atmospheric moisture, leading to condensation, rapid degradation, and inaccurate molarity calculations.
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Engineering Controls: Transfer the equilibrated vial to a certified Class II chemical fume hood.
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Causality: Mitigates the H335 inhalation risk from aerosolized dust[3].
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PPE Verification: Don double nitrile gloves, a fastened lab coat, and ANSI-approved safety goggles (Precautionary statement P280)[3].
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Solubilization: Weigh the required mass using an analytical balance. Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated master stock (e.g., 10 mM).
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Causality: DMSO provides optimal solvation for the lipophilic core while preventing the hydrolysis that could occur in aqueous buffers.
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Sterile Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber glass vials. Flush with argon and store at -20°C.
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Causality: Amber glass prevents photolysis; argon flushing prevents amine oxidation; aliquoting prevents precipitation induced by repeated freeze-thaw cycles.
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Fig 1. Standardized workflow for the retrieval, solubilization, and storage of the azaindole derivative.
Emergency Response and Decontamination
In the event of an accidental exposure or spill, immediate and mechanistic intervention is required to minimize tissue damage and environmental contamination[3].
Spill Response Methodology:
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Isolation: Evacuate personnel from the immediate vicinity to prevent tracking or inhalation of the powder.
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Containment: Do NOT dry sweep, as this aerosolizes the compound. Cover the solid spill with damp, absorbent paper towels.
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Neutralization: Wipe the area with a mildly acidic solution (e.g., 1% acetic acid).
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Causality: The acid protonates the free amine, converting it into a highly water-soluble salt, which prevents it from penetrating protective gloves and facilitates easy cleanup.
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Final Wash: Clean the surface thoroughly with soap and water (P302+P352)[3]. Dispose of all materials in a sealed hazardous waste container.
Fig 2. Emergency response and triage pathway following acute exposure to the compound.
References
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[1] Routier, S. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Semantic Scholar. Available at: [Link]
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[2] Zhang, P. et al. "Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
